PEG3 Linker Length in PROTAC Degradation
Comparative analysis of linker lengths in VHL-recruiting BET PROTACs demonstrates that PEG3 linkers (such as those in AHPC-PEG3-NH2 conjugates) yield superior degradation efficiency compared to PEG2 and PEG4 analogs. In a direct side-by-side comparison, the PEG-3 configuration produced more potent protein degradation than both shorter (PEG-2) and longer (PEG-4) linkers, with the overall trend being PEG-3 > PEG-4 ≫ PEG-2 across two distinct BET inhibitor chemical series . Additionally, studies on Retro-2-based PROTACs reveal that GSPT1 degradation depends critically on PEG chain length, with PEG2-containing molecules unexpectedly degrading GSPT1 despite the propitious anchoring of the linker, highlighting that linker length selection is non-trivial and can dictate target specificity [1].
| Evidence Dimension | PROTAC Degradation Efficiency (Qualitative Trend) |
|---|---|
| Target Compound Data | PEG3-containing linkers: Highest degradation efficiency observed |
| Comparator Or Baseline | PEG2 and PEG4 linkers: Lower or negligible degradation efficiency |
| Quantified Difference | Trend: PEG-3 > PEG-4 ≫ PEG-2 ; PEG2 linker altered degradation specificity [1] |
| Conditions | VHL-recruiting BET PROTACs in acute myeloid leukemia cell lines ; CRBN-recruiting Retro-2-based PROTACs for GSPT1 degradation [1] |
Why This Matters
This evidence demonstrates that the selection of a PEG3 linker is not arbitrary; empirical SAR data show that this specific length can maximize degradation potency in certain PROTAC systems, making N-Boc-N-bis(PEG3-azide) a strategically advantageous building block for linker optimization campaigns.
- [1] Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry, 2026. View Source
